8-Methyleugenitol

Descripción general

Descripción

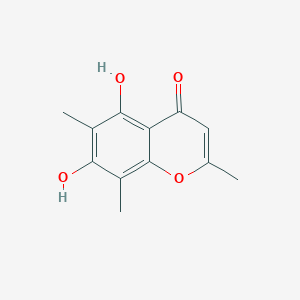

8-Methyleugenitol is a chemical compound with the molecular formula C12H12O4 . It belongs to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and three methyl groups at positions 2, 6, and 8 on the chromone ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyleugenitol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,4,6-trihydroxyacetophenone as a starting material, which undergoes cyclization in the presence of acidic catalysts to form the chromone structure . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

8-Methyleugenitol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Electrophilic substitution reactions often require Lewis acids as catalysts.

Major Products

The major products formed from these reactions include quinones , dihydrochromones , and various substituted derivatives depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

8-Methyleugenitol has the molecular formula and features a chromone structure characterized by hydroxyl groups at positions 5 and 7, along with three methyl groups at positions 2, 6, and 8. This unique arrangement contributes to its chemical reactivity and biological activity.

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This activity is largely attributed to the presence of hydroxyl groups, which protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines by modulating pathways such as NF-κB and MAPK. This suggests potential applications in treating inflammatory diseases.

Medicine

- Pharmacological Potential : Studies have shown that this compound possesses various pharmacological activities, including antimicrobial and anticancer effects. Its unique structure enables it to interact with biological targets effectively, making it a candidate for drug development .

- Dermatological Applications : The compound has been evaluated for its potential use in dermatology, particularly for skin inflammation and related conditions. It may help restore antioxidant enzymes in skin cells exposed to UV radiation .

Industry

- Dyes and Pigments Production : Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its stability and color characteristics make it suitable for various industrial applications.

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using various assays. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that treatment with this compound led to decreased levels of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in developing anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of 8-Methyleugenitol involves its interaction with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK .

Comparación Con Compuestos Similares

Similar Compounds

- 5,7-Dihydroxy-2,6-dimethylchromone

- 5,7-Dihydroxy-2,8-dimethylchromone

- 5,7-Dihydroxy-6,8-dimethylchromone

Uniqueness

8-Methyleugenitol is unique due to the specific arrangement of its methyl groups, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 6, and 8 provides distinct steric and electronic effects compared to other similar compounds .

Actividad Biológica

8-Methyleugenitol, a derivative of eugenol, is a phenolic compound found in various essential oils and plants. It is recognized for its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

This compound's chemical formula is , and it is characterized by a methoxy group and an additional methyl group on the eugenol structure. This modification enhances its solubility and biological activity compared to its parent compound, eugenol.

| Property | This compound | Eugenol |

|---|---|---|

| Molecular Weight | 194.23 g/mol | 164.20 g/mol |

| Solubility | Soluble in ethanol | Soluble in ethanol |

| Melting Point | 24-26 °C | -7.5 °C |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

- DPPH Assay : The IC50 value for this compound was found to be lower than that of ascorbic acid, indicating superior antioxidant activity.

Anti-inflammatory Activity

This compound has been shown to reduce inflammation through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have reported that it downregulates the expression of TNF-α and IL-6 in activated macrophages.

- In Vitro Testing : In assays measuring albumin denaturation, this compound exhibited a dose-dependent inhibition.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied:

- Minimum Inhibitory Concentration (MIC) : Research has shown that it possesses significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Salmonella typhimurium | 40 |

Study on Anticancer Effects

A recent study investigated the anticancer potential of this compound on human cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways.

- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Significant reduction in cell viability at concentrations above 100 µM.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Studies indicate that at therapeutic doses, this compound exhibits low toxicity; however, high doses may lead to hepatotoxicity as observed in animal models.

Propiedades

IUPAC Name |

5,7-dihydroxy-2,6,8-trimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMTIVRLHXQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961900 | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41682-21-7 | |

| Record name | 8-Methyleugenitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has 8-methyleugenitol been isolated from any plant sources?

A2: Yes, this compound has been identified in several plant species. It was found as a constituent of Selaginella siamensis Hieron [], highlighting its presence in traditional medicinal plants. Additionally, a study by [] reported its isolation from Selaginella tamariscina, further confirming its occurrence in nature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.